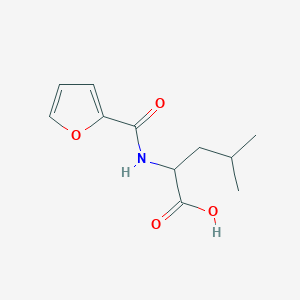

N-(2-Furoyl)leucine

Übersicht

Beschreibung

N-(2-Furoyl)leucine is a derivative of leucine, an essential amino acid, where the amino group is acylated with a furoyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2-Furoyl)leucine can be synthesized through the acylation of leucine with 2-furoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Furoyl)leucine can undergo various chemical reactions, including:

Oxidation: The furoyl group can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to modify the furoyl group or the leucine moiety.

Substitution: The furoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Acylation reactions typically involve acyl chlorides and bases like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furoic acid derivatives, while reduction can yield modified leucine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : N-(2-Furoyl)leucine serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the creation of derivatives with potentially unique biological activities.

Biology

- Biochemical Interactions : The compound interacts with several enzymes and proteins, influencing their functions. Notably, it acts as a substrate for leucine aminopeptidase, facilitating the hydrolysis of leucine-containing peptides. This interaction is vital for amino acid metabolism and cellular signaling pathways.

- mTOR Signaling Pathway : this compound has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a critical role in regulating protein synthesis and cell growth. This activation is particularly important in metabolic processes and muscle growth .

Medicine

- Therapeutic Potential : Ongoing research is exploring this compound's role in drug development. Its ability to modulate metabolic pathways positions it as a candidate for therapeutic interventions in conditions such as obesity and type 2 diabetes .

- Case Study - Muscle Growth : A study demonstrated that leucine supplementation enhances muscle growth through mTOR activation. While specific data on this compound is limited, its structural similarity to leucine suggests potential benefits in muscle health and metabolic function .

Industry

- Pharmaceutical Production : this compound is utilized in the pharmaceutical industry as an intermediate in chemical synthesis. Its unique properties make it valuable for developing new drugs and therapies.

Data Table: Applications of this compound

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Synthesis of furoyl derivatives |

| Biology | Interaction with enzymes; mTOR pathway activation | Modulation of protein synthesis |

| Medicine | Potential therapeutic agent for metabolic diseases | Investigated for obesity treatment |

| Industry | Intermediate in pharmaceutical production | Used in drug formulation |

Case Studies

-

Muscle Growth Enhancement :

- Research indicates that leucine promotes muscle growth by activating mTOR signaling. Although specific studies on this compound are scarce, its structural relationship with leucine implies similar anabolic effects. Studies have shown that leucine supplementation can lead to increased muscle mass and strength in older adults .

- Metabolic Health :

Wirkmechanismus

The mechanism of action of N-(2-Furoyl)leucine involves its interaction with specific molecular targets and pathways. It may play a role in the adhesive and proteolytic events that occur during lymphocyte emigration or function in the ectodomain shedding of lymphocyte surface target proteins, such as FASL and CD40L . These interactions are crucial for its biological effects and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-Furoyl)glycine: Another N-acyl-alpha amino acid with similar properties but different biological activities.

N-Acetyl-L-leucine: A derivative of leucine with an acetyl group instead of a furoyl group.

N-Formylmethionine: An N-acyl amino acid with a formyl group

Uniqueness

N-(2-Furoyl)leucine is unique due to its specific acylation with a furoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biologische Aktivität

N-(2-Furoyl)leucine is a compound that has garnered interest for its potential biological activities, particularly in metabolic pathways and cellular functions. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a furoyl group attached to leucine. This structural modification influences its interaction with biological systems, making it a subject of various studies.

Target Proteins:

The primary target for this compound is the Disintegrin and Metalloproteinase Domain-Containing Protein 28 (ADAM28). This interaction is crucial for lymphocyte emigration, as it may influence the ectodomain shedding of surface proteins such as Fas ligand (FasL) and CD40 ligand (CD40L) .

Biochemical Pathways:

this compound plays a significant role in amino acid metabolism. It acts as a substrate for leucine aminopeptidase, facilitating the hydrolysis of leucine-containing peptides. Additionally, it has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is vital for regulating protein synthesis and cell growth .

Cellular Effects

This compound influences several cellular processes:

- Protein Synthesis: By modulating the mTOR pathway, it enhances protein synthesis, which can promote cell growth and metabolic activity.

- Cell Signaling: It may act as an allosteric modulator for certain proteins, altering their conformation and functionality .

Case Studies and Experimental Data

- Animal Models:

- Biological Assays:

-

Stability and Dosage Effects:

- Laboratory assessments reveal that this compound maintains stability under standard conditions, with minimal degradation over time. Dosage effects show that its biological activity is dose-dependent, impacting protein synthesis and cellular metabolism positively at lower doses .

Comparative Biological Activity

| Compound | Target Protein | Mechanism of Action | Biological Effects |

|---|---|---|---|

| This compound | ADAM28 | Ectodomain shedding modulation | Enhanced lymphocyte emigration |

| 2-furoyl-LIGRLO-NH₂ | PAR(2) | Calcium signaling activation | Potent vasodilation |

| Leucine | Various | mTOR pathway activation | Improved muscle protein synthesis |

Eigenschaften

IUPAC Name |

2-(furan-2-carbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBURZIESWDWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309116 | |

| Record name | N-(2-Furanylcarbonyl)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361143-17-0 | |

| Record name | N-(2-Furanylcarbonyl)leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361143-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Furanylcarbonyl)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.